molecular formula C10H23N3 B7914330 N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Cat. No.: B7914330
M. Wt: 185.31 g/mol
InChI Key: FQBRIAFBDKOTLB-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a substituted ethylenediamine derivative characterized by a branched structure. Its molecular formula is C₁₁H₂₄N₃, featuring an ethyl group and a 1-methylpiperidin-3-yl moiety attached to the primary amine of the ethane-1,2-diamine backbone. While direct experimental data on this compound is sparse in the provided evidence, structural analogs suggest roles in catalysis, corrosion inhibition, and drug design due to its nitrogen-rich framework and conformational flexibility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-ethyl-N'-(1-methylpiperidin-3-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-13(8-6-11)10-5-4-7-12(2)9-10/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRIAFBDKOTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

Reductive amination represents a cornerstone strategy for constructing secondary amines. For N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, this method involves the condensation of 1-methylpiperidin-3-amine with ethyl glyoxalate, followed by reduction of the intermediate imine.

Key Reaction Steps:

  • Imine Formation: 1-Methylpiperidin-3-amine reacts with ethyl glyoxalate in dichloromethane under inert conditions to form a Schiff base.

  • Reduction: Sodium triacetoxyborohydride (NaBH(AcO)₃) selectively reduces the imine bond, yielding the secondary amine.

Optimization Parameters

  • Solvent: Dichloromethane or tetrahydrofuran (THF) maximizes imine stability.

  • Temperature: Room temperature (20–25°C) prevents side reactions such as over-reduction.

  • Stoichiometry: A 1.2:1 molar ratio of NaBH(AcO)₃ to imine ensures complete conversion.

Table 1: Reductive Amination Conditions and Outcomes

ParameterValue/DetailYield (%)
SolventDichloromethane78
Reducing AgentNaBH(AcO)₃-
Reaction Time12 hours-
WorkupAqueous NaOH extraction-

Mechanistic Considerations

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the primary amine on the carbonyl carbon of ethyl glyoxalate.

  • Hydride transfer from NaBH(AcO)₃ to the protonated imine intermediate, stabilized by the acetate ligands.

Nucleophilic Substitution with Pre-Functionalized Piperidine

Synthetic Pathway

This route employs 3-chloro-1-methylpiperidine as the electrophilic partner, reacting with N1-ethylethane-1,2-diamine under basic conditions.

Reaction Equation:
N1-Ethylethane-1,2-diamine+3-Chloro-1-methylpiperidineBaseTarget Compound\text{N1-Ethylethane-1,2-diamine} + \text{3-Chloro-1-methylpiperidine} \xrightarrow{\text{Base}} \text{Target Compound}

Critical Parameters

  • Base Selection: Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of the amine, enhancing nucleophilicity.

  • Temperature: Reflux conditions (80–100°C) accelerate the substitution kinetics.

Table 2: Nucleophilic Substitution Optimization

ParameterValue/DetailYield (%)
SolventDMF65
BaseK₂CO₃-
Reaction Time24 hours-
PurificationColumn chromatography (CHCl₃:MeOH)-

Limitations

  • Competing elimination reactions may occur if steric hindrance around the chloro group is significant.

  • Regioselectivity challenges arise if the piperidine derivative contains multiple reactive sites.

Multi-Step Assembly via Intermediate Hydrazones

Strategy Overview

This approach leverages oxime intermediates to construct the ethane-1,2-diamine backbone. The synthesis begins with the formation of a hydrazone from 1-methylpiperidin-3-carbaldehyde, followed by reduction and alkylation.

Stepwise Procedure:

  • Hydrazone Formation: Reaction of 1-methylpiperidin-3-carbaldehyde with hydrazine hydrate in ethanol.

  • Reduction: Catalytic hydrogenation using Raney nickel converts the hydrazone to the corresponding primary amine.

  • Ethylation: Treatment with ethyl bromide in the presence of a base introduces the ethyl group.

Yield and Selectivity

  • Hydrazone Synthesis: Quantitative yields under mild conditions.

  • Reduction Step: 83% yield using Raney nickel and ammonia-saturated methanol.

Table 3: Multi-Step Synthesis Performance

StepReagents/ConditionsYield (%)
Hydrazone FormationHydrazine hydrate, EtOH>95
ReductionRaney Ni, H₂, NH₃/MeOH83
EthylationEthyl bromide, K₂CO₃72

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound

MethodAdvantagesDisadvantagesOverall Yield (%)
Reductive AminationHigh selectivity, mild conditionsRequires anhydrous solvents78
Nucleophilic SubstitutionStraightforward reagentsLong reaction times65
Multi-Step AssemblyFlexible intermediate modificationLabor-intensive purification58

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted products, each with distinct chemical and physical properties .

Scientific Research Applications

N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives are widely studied for their diverse applications. Below is a comparative analysis of N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine with structurally or functionally related compounds:

Linear Polyamines vs. Branched Derivatives

  • DETA (N1-(2-Aminoethyl)ethane-1,2-diamine): A linear triamine with three -NH- groups. Exhibits high corrosion inhibition efficiency (~85% at 1 mM) on mild steel in acidic media due to strong adsorption via multiple nitrogen lone pairs .
  • TETA (N1-(2-(2-Aminoethylamino)ethyl)ethane-1,2-diamine): A tetraamine with four -NH- groups. Shows superior inhibition efficiency (~92%) compared to DETA, attributed to increased electron density and surface coverage .
  • This compound :
    The branched piperidine substituent reduces linearity but introduces steric bulk and enhanced lipophilicity. This may improve membrane permeability in biological systems or alter adsorption dynamics in corrosion inhibition compared to linear analogs .

Piperidine-Containing Analogues

  • N1-Methyl-N1-((1-Methylpiperidin-4-yl)Methyl)Ethane-1,2-Diamine (CAS 1353951-83-3): Structural isomer with a methyl group on the piperidine nitrogen and a 4-position substitution. Used in combinatorial nanoparticle design for mRNA delivery, highlighting the role of piperidine in enhancing cellular uptake .
  • N1-Ethyl-N1-((1-Methylpiperidin-4-yl)Methyl)Ethane-1,2-Diamine (CAS 1353951-95-7): Differs in the piperidine substitution position (4- vs. 3-yl).

Schiff Base Derivatives

  • EDDB (N1,N1′-(Ethane-1,2-Diyl)Bis-(N2-(4-(Dimethylamino)Benzylidene))Ethane-1,2-Diamine): A Schiff base with two aromatic imine groups. Demonstrates 94% corrosion inhibition on C-steel in HCl via planar adsorption and π-electron interactions .
  • This compound :
    Lacks imine groups but may adsorb on metal surfaces through amine lone pairs and piperidine’s tertiary nitrogen. Computational studies (e.g., DFT) could predict its inhibition efficiency relative to EDDB .

Coordination Chemistry

  • mep (N,N’-Dimethyl-N,N’-Bis(2-Pyridylmethyl)Ethane-1,2-Diamine) :
    A tetradentate ligand forming stable Mn complexes for catalytic epoxidation of 1,3-butadiene (>99% selectivity). The pyridyl groups enhance metal binding .
  • This compound :
    The piperidine nitrogen and primary/secondary amines could act as a tridentate ligand. Steric hindrance from the ethyl group might reduce coordination stability compared to mep .

Comparative Data Table

Compound Name Key Features Applications Key Findings References
This compound Branched, piperidine-substituted Drug delivery, catalysis High lipophilicity, potential ligand
DETA Linear triamine Corrosion inhibition 85% efficiency at 1 mM
EDDB (Schiff base) Aromatic imine groups Corrosion inhibition 94% efficiency via π-adsorption
mep (Pyridyl ligand) Tetradentate ligand Catalytic epoxidation >99% selectivity
Propane-1,3-diamine derivatives Flexible linker Antimycobacterial agents MIC ~2 µg/mL, high cytotoxicity

Q & A

Q. What synthetic methodologies are recommended for synthesizing N1-ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine?

  • Methodological Answer : Synthesis typically involves alkylation or condensation of ethylenediamine derivatives. For example:
  • Alkylation : Reacting ethylenediamine with 1-methylpiperidin-3-yl ethyl halides under reflux in ethanol or THF, followed by purification via column chromatography .
  • Reductive Amination : Using platinum-catalyzed hydrogenation of pre-functionalized intermediates (e.g., benzylated amines) under controlled H₂ pressure .
  • General Procedure : Similar to the preparation of hydrobromide salts, where intermediates are treated with HBr in ethanol and crystallized .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
  • Storage : Keep in airtight containers at -20°C, protected from moisture and light .
  • Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .

Q. Which analytical techniques are effective for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to verify molecular structure .
  • Purity Assessment : HPLC with UV detection (λmax ~255 nm) or GC-MS for volatile derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Advanced Research Questions

Q. How can this compound be utilized as a ligand in coordination chemistry?

  • Methodological Answer :
  • Bidentate Ligand Design : The ethylenediamine backbone enables chelation of metal ions (e.g., Co³⁺, Fe³⁺). Example: Cis/trans-[Co(en)₂Cl₂]⁺ complexes, where "en" is ethane-1,2-diamine .
  • Stereochemical Control : Optimize reaction pH and temperature to favor specific stereoisomers during complex formation .
  • Application : Study redox behavior via cyclic voltammetry or catalytic activity in oxidation reactions .

Q. What computational methods predict the corrosion inhibition efficiency of ethane-1,2-diamine derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Fe(110)) to model inhibitor-metal interactions .
  • Molecular Dynamics (MD) : Simulate inhibitor film formation under aqueous conditions to assess durability .
  • Quantum Espresso Package : Benchmark electronic properties (e.g., HOMO-LUMO gaps) to correlate with experimental efficiency .

Q. How can structure-activity relationship (SAR) studies optimize biological activity while mitigating toxicity?

  • Methodological Answer :
  • In Vitro Assays : Evaluate antiproliferative activity (e.g., against Plasmodium falciparum) using MTT assays, comparing IC₅₀ values of derivatives .
  • Toxicity Screening : Use zebrafish models or human cell lines (e.g., HEK293) to assess acute toxicity and organ-specific effects .
  • SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability without compromising target binding .

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